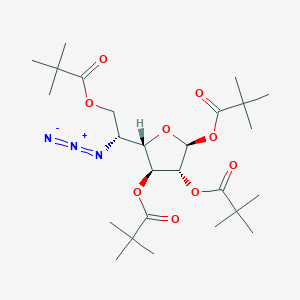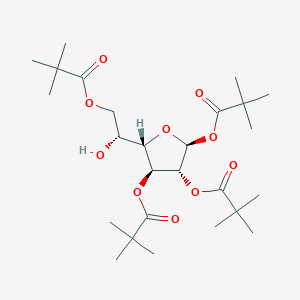
FMePPEP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of FMePPEP involves the use of several promising analogs . These analogs are evaluated in the monkey brain, and the fluoromethoxy analog (18F-FMPEP-d2) is chosen for further evaluation in the human brain . The synthesis process involves the use of compartmental modeling with serial measurements of unchanged parent radioligand in arterial plasma and radioactivity in the brain .Molecular Structure Analysis
The molecular structure of this compound is complex and requires advanced tools for analysis. Tools like MolView and PyMOL can be used for 3D visualization of the molecular structure. These tools provide a comprehensive view of the molecule, allowing for a better understanding of its properties and interactions.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and require advanced analytical methods for their understanding . These methods include flow-based methods, which have been recognized as excellent tools for the automation and miniaturization of the main stages of chemical analysis . Another tool, RAIChU, is a chemoinformatics tool designed to illuminate the intricate processes of scaffold diversification in natural product chemistry through the implementation of tailoring reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various methods . These methods include the use of flow-based methods for automation and miniaturization of the main stages of chemical analysis . The properties of this compound, like other (polymeric) materials, are unique and can be analyzed using these methods .Wissenschaftliche Forschungsanwendungen
Spaceflight Experiments
The Fluids Mixing Enclosure System, a Type Two Fluids Mixing Enclosure (FME), has been used for life science experiments during spaceflight, specifically involving Caenorhabditis elegans in the Student Spaceflight Experiments Program (SSEP). The FME supported short-duration life science experiments and was a part of the SSEP mission to the International Space Station (ISS). However, it had limitations in producing viable populations for post-flight analysis on extended missions (Warren et al., 2013).
Engine Tribology
Research in engine tribology has involved the use of friction mean effective pressure (fmep) to study the effect of viscosity on piston assembly friction in internal combustion engines. The findings provide a basis for comparing the effects of surface finish or piston design modifications, highlighting the direct dependency of fmep on oil viscosity and its impact on the efficiency and functionality of engines (Leong et al., 2007).
Medical Imaging and Neuroscience
In neuroscience, functional magnetic resonance imaging (fMRI) analysis software known as FSL (FMRIB's Software Library) has been developed, significantly contributing to the interrogation and analysis of neuroimaging data. This software has facilitated new methodologies for analyzing structural and functional magnetic resonance imaging data, enhancing the flexibility, sensitivity, and scope of neuroimaging experiments (Smith et al., 2004).
Neurosurgery
Facial motor evoked potential (FMEP) monitoring using transcranial electrocortical stimulation has been used in cerebellopontine angle (CPA) surgeries to monitor facial nerve function. This method provided significant insights into facial nerve outcomes and contributed to understanding the success rates and predictive capabilities of FMEP in neurosurgical procedures (Acioly et al., 2010).
Wirkmechanismus
The mechanism of action of FMePPEP involves its interaction with the CB1 receptors in the brain . It acts as a PET ligand for these receptors and has a high uptake in the human brain . The receptor density can be quantified as distribution volume (VT) using the gold standard of compartmental modeling .
Zukünftige Richtungen
The future directions of FMePPEP research could involve further studies on its interaction with CB1 receptors and its potential applications in medical imaging . Additionally, advancements in technology and analytical methods could provide new insights into the properties and applications of this compound .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of FMePPEP can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "phenethylamine", "piperidine", "sodium ethoxide", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 4-fluoro-3-phenylbut-2-enoic acid ethyl ester.", "Step 2: Reduction of 4-fluoro-3-phenylbut-2-enoic acid ethyl ester with phenethylamine and piperidine in ethanol to form 4-fluoro-3-phenylbutan-2-amine.", "Step 3: Cyclization of 4-fluoro-3-phenylbutan-2-amine with sodium hydroxide in water to form 1-(4-fluorophenyl)-3-phenylazetidine.", "Step 4: Quaternization of 1-(4-fluorophenyl)-3-phenylazetidine with hydrochloric acid to form FMePPEP.", "Step 5: Isolation and purification of FMePPEP by precipitation with sodium chloride and recrystallization in ethanol." ] } | |
CAS-Nummer |
1059188-86-1 |
Molekularformel |
C26H24F4N2O2 |
Molekulargewicht |
472.47 |
Reinheit |
>95% |
Synonyme |
(3R,5R)-5-[3-(Fluoromethoxy)phenyl]-3-[(R)-1-phenylethylamino]-1-(4-trifluoromethylphenyl)pyrrolidine-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-enal](/img/structure/B1147596.png)